3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline is a compound that features prominently in various fields of scientific research due to its unique chemical structure and properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 4-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced purification techniques like crystallization and chromatography ensures the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various catalysts depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The presence of trifluoromethyl groups enhances its binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 4-(trifluoromethyl)phenol
- 4-(trifluoromethyl)benzylamine
Uniqueness
What sets 3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline apart from similar compounds is its unique combination of the phenanthroline core with trifluoromethyl groups. This structure imparts enhanced stability, reactivity, and specificity, making it particularly valuable in applications where these properties are critical .
Eigenschaften
CAS-Nummer |
647375-46-0 |
---|---|
Molekularformel |
C26H14F6N2 |
Molekulargewicht |
468.4 g/mol |
IUPAC-Name |
3,8-bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C26H14F6N2/c27-25(28,29)21-7-3-15(4-8-21)19-11-17-1-2-18-12-20(14-34-24(18)23(17)33-13-19)16-5-9-22(10-6-16)26(30,31)32/h1-14H |
InChI-Schlüssel |
UCRATMNLEJHHRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=C(C=C5)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.